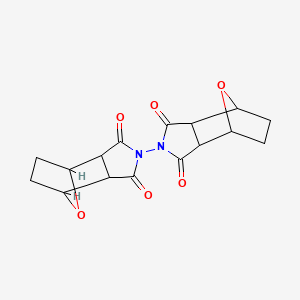
(2,2'-Bi-4,7-epoxy-2H-isoindole)-1,1',3,3'-tetrone, dodecahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bi-isoindole core with epoxy and tetrone functionalities, making it an interesting subject for research in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
(2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
Biologically, this compound may be explored for its potential interactions with biomolecules. Its unique structure could make it a candidate for studying enzyme interactions or as a probe in biochemical assays.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its efficacy as a drug candidate for various diseases, focusing on its mechanism of action and biological targets.
Industry
Industrially, (2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and interaction with enzymes or receptors are crucial to understanding its mechanism.
Comparación Con Compuestos Similares
Similar Compounds
(2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone: A similar compound without the dodecahydro- modification.
(2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, hexahydro-: Another variant with fewer hydrogen atoms.
Uniqueness
What sets (2,2’-Bi-4,7-epoxy-2H-isoindole)-1,1’,3,3’-tetrone, dodecahydro- apart is its specific structural configuration, which may confer unique reactivity and interaction profiles compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
220800-73-7 |
|---|---|
Fórmula molecular |
C16H16N2O6 |
Peso molecular |
332.31 g/mol |
Nombre IUPAC |
2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C16H16N2O6/c19-13-9-5-1-2-6(23-5)10(9)14(20)17(13)18-15(21)11-7-3-4-8(24-7)12(11)16(18)22/h5-12H,1-4H2 |
Clave InChI |
SOGYYQFUWZEKJU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3C(C1O2)C(=O)N(C3=O)N4C(=O)C5C6CCC(C5C4=O)O6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




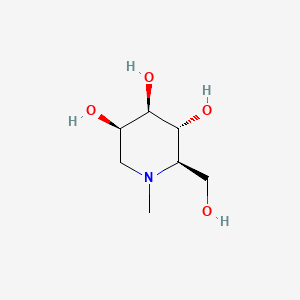
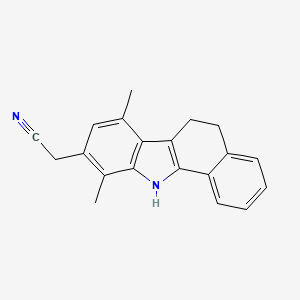
![[(1S,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12807385.png)

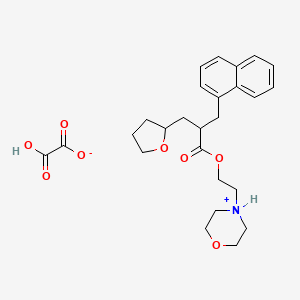
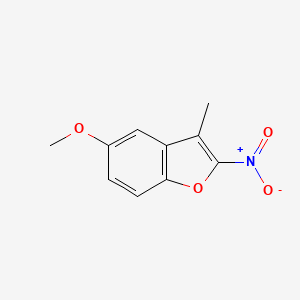



![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl acetate](/img/structure/B12807438.png)


